N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine
Overview
Description
N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine: is an organic compound with the molecular formula C20H16F4N2 It is a derivative of phenylenediamine, characterized by the presence of dimethyl and diphenyl groups, as well as four fluorine atoms on the benzene ring
Scientific Research Applications
Chemistry: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is used in the production of high-performance polymers and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine typically involves the reaction of N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. Common fluorinating agents include elemental fluorine (F2) and xenon difluoride (XeF2).
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the precursor N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine, followed by fluorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, often using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
- N,N’-Dimethyl-N,N’-diphenyl-p-phenylenediamine
- N,N’-Dimethyl-1,2-phenylenediamine
- N,N’-Diphenyl-p-phenylenediamine
Comparison:
- N,N’-Dimethyl-N,N’-diphenyl-p-phenylenediamine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
- N,N’-Dimethyl-1,2-phenylenediamine: Has a different substitution pattern on the benzene ring, affecting its chemical properties and applications.
- N,N’-Diphenyl-p-phenylenediamine: Similar structure but without the dimethyl groups, leading to variations in its chemical behavior and uses.
Uniqueness: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is unique due to the presence of both dimethyl and diphenyl groups, as well as the tetrafluorinated benzene ring. These features confer distinct chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-1-N,4-N-dimethyl-1-N,4-N-diphenylbenzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2/c1-25(13-9-5-3-6-10-13)19-15(21)17(23)20(18(24)16(19)22)26(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULAOJVMMYGAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)N(C)C3=CC=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39068-64-9 | |
Record name | N,N'-DIMETHYL-N,N'-DIPHENYL-2,3,5,6-TETRAFLUORO-P-PHENYLENEDIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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